4-(Acetyloxy)buta-1,3-dien-1-YL acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyloxybuta-1,3-dienyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRCQTOOSIDDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Acetyloxy Buta 1,3 Dien 1 Yl Acetate and Analogues
Traditional Synthetic Routes to Dienyl Acetates
Traditional methods for synthesizing dienyl acetates often involve the functionalization of pre-existing butadiene scaffolds or the derivatization of simple aldehyde precursors through multi-step sequences.
The direct acetoxylation of butadiene is a primary route for producing dienyl acetates. This process typically requires a catalyst to facilitate the addition of acetate (B1210297) groups across the diene system. A key challenge in this area is controlling the regioselectivity and stereoselectivity of the addition.
The production of the 1,3-butadiene (B125203) precursor itself is a significant industrial process, with methods evolving from traditional petrochemical sources to more sustainable, biomass-derived feedstocks like ethanol (B145695). rsc.orgnih.gov The catalytic conversion of ethanol to 1,3-butadiene often proceeds through a series of steps, including the dehydrogenation of ethanol to acetaldehyde (B116499), followed by an aldol (B89426) condensation and subsequent dehydration. nih.gov Multifunctional catalysts, often containing a balance of acidic and basic sites, are crucial for this transformation. nih.govmdpi.com For instance, catalyst systems like MgO-ZrO₂ supported on ash have been shown to convert ethanol to 1,3-butadiene with high yield and selectivity. mdpi.com
Once butadiene is obtained, catalytic processes can be employed for its functionalization. Rhodium catalysis, for example, provides an efficient method for the synthesis of E-dienyl esters from carboxylic acids and acetylene, proceeding through a cascade of cyclometalation and C-O coupling. nih.govresearchgate.net While this example builds the diene system concurrently with esterification, similar principles apply to the functionalization of butadiene. Nickel-catalyzed systems have also been instrumental. For example, a highly reactive nickel catalyst comprising NiCl₂(dppp) or NiCl₂(dppe) with zinc powder has been used in the synthesis of dienyl acetate pheromones. researchgate.net
| Catalyst System | Precursors | Product Type | Key Features |
| Ash:MgO-ZrO₂ | Ethanol | 1,3-Butadiene | Single fixed-bed reactor system; achieves high ethanol conversion and butadiene selectivity. mdpi.com |
| Rhodium Complexes | Carboxylic Acid, Acetylene | E-Dienyl Esters | Features mild conditions and excellent E-stereoselectivity. researchgate.net |
| NiCl₂(dppp)/Zn | Terminal Alkenes | Z-alkenes / Dienyl Acetates | Controls double-bond geometry to yield Z-isomers with high selectivity. researchgate.net |
This table provides an interactive summary of catalyst systems used in the synthesis of butadiene and dienyl acetates.
Aldehydes serve as versatile starting materials for the synthesis of dienyl acetates. The general strategy involves constructing the carbon-carbon double bonds of the diene system from an aldehyde precursor. The mechanism for converting ethanol to 1,3-butadiene often involves an acetaldehyde intermediate, highlighting the role of aldehydes in forming diene backbones. nih.gov
Synthetic routes from aldehydes can involve several classical organic reactions. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction can be used to install one of the double bonds, converting an α,β-unsaturated aldehyde into a diene. Subsequent functionalization, such as allylic oxidation followed by acetylation, can then install the required acetyloxy groups. The synthesis of aldehydes themselves can be achieved through various methods, including the oxidation of primary alcohols or the ozonolysis of alkenes under reducing conditions. youtube.com The acid-catalyzed hydration of terminal alkynes can also yield aldehydes after tautomerization of the initial enol product. youtube.com
Advanced and Stereoselective Synthesis of 4-(Acetyloxy)buta-1,3-dien-1-YL acetate
Modern synthetic chemistry offers more sophisticated and precise methods for constructing complex molecules like dienyl acetates, with a strong emphasis on controlling stereochemistry.
Achieving stereocontrol is critical when synthesizing chiral molecules. Enantioselective and diastereoselective methods use chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. There is significant interest in the stereoselective synthesis of the cyclohexanone (B45756) skeleton, which is a core structure in many natural products. beilstein-journals.org
In the context of dienyl acetates, enantioselective synthesis can be approached using transition metal catalysts paired with chiral ligands. For example, rhodium complexes with chiral diene ligands have been used in the enantioselective cycloaddition of diazoarylacetates with dienes to produce optically enriched cyclopentenones with excellent enantioselectivities (up to 92% ee). nih.gov Similarly, palladium catalysts generated from palladium acetate and chiral phosphine (B1218219) ligands have been developed for the highly enantioselective α-C–H alkenylation of alkylamines, producing chiral allylic amines with high enantiomeric excess. acs.org These principles of using a chiral metal complex to control the stereochemical outcome of a reaction are directly applicable to the asymmetric synthesis of dienyl acetates from prochiral precursors. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.
| Approach | Catalyst/Reagent | Outcome | Example Application |
| Enantioselective Cycloaddition | Rhodium Chiral Diene Complex | Optically enriched cyclopentenones (60-92% ee). nih.gov | Synthesis of (-)-1,13-Herbertenediol. nih.gov |
| Enantioselective Alkenylation | Chiral Palladium Complex | Chiral allylic amines (89-95% ee). acs.org | Asymmetric synthesis from primary amines. acs.org |
| Diastereoselective Cascade | Phase Transfer Catalyst (TBAB) | Highly functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.org | Michael addition-cyclization of curcumins. beilstein-journals.org |
This table presents an interactive overview of stereoselective synthetic methods applicable to dienyl structures.
Extrusion reactions are chemical transformations where an atom or a small molecular fragment is eliminated from a cyclic molecule, resulting in the formation of a new bond. dntb.gov.ua These reactions are particularly useful for generating conjugated dienes from stable cyclic precursors in a stereospecific manner. thieme-connect.de The process is often a retro-cycloaddition, or cycloreversion, driven by the formation of a stable, small molecule like carbon dioxide (CO₂) or sulfur dioxide (SO₂). thieme-connect.deorganicreactions.org
A common strategy involves the thermal or photochemical extrusion of sulfur dioxide from a sulfolene (a cyclic sulfone). This reaction is a concerted, pericyclic process that allows the stereochemistry of the resulting diene to be controlled and predicted based on the Woodward-Hoffmann rules. thieme-connect.de For instance, a regioselective base-induced ring opening of a sulfolene, followed by a stereoselective palladium-catalyzed cross-coupling, can generate synthetically challenging dienes, including those with cis double bonds. researchgate.net Similarly, the extrusion of carbon dioxide from a six-membered lactone can also produce dienes, a process that becomes more viable when the extrusion releases ring strain in a bicyclic system. thieme-connect.de This methodology provides a powerful route to the diene core of this compound, which can be synthesized from an appropriately substituted cyclic precursor.
Organometallic chemistry provides a vast toolkit for the synthesis of complex organic molecules. Reactions involving organometallic intermediates are central to many modern methods for forming carbon-carbon and carbon-heteroatom bonds with high selectivity.
Nickel-catalyzed reactions are prominent in diene synthesis. For example, the cyclotrimerization of 1,3-butadiene catalyzed by Ni(0) complexes proceeds through key organometallic intermediates, including an oxidative coupling step to form an octadienediyl-Ni(II) species, followed by further butadiene insertion. nih.gov A highly reactive nickel catalyst has also been applied to the isomerization of terminal alkenes to produce specific Z-alkene isomers for pheromone synthesis. researchgate.net
Rhodium catalysis often involves metallacyclopentadiene intermediates in the synthesis of dienyl esters. researchgate.net These unique metallacyclic structures are formed and then participate in subsequent coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille couplings, are also workhorse methods in organic synthesis and can be used to construct the diene skeleton from vinyl-organometallic reagents and vinyl halides or triflates. A palladium-catalyzed dienylation reaction has been developed that uses a base-induced ring opening of sulfolenes, showcasing a combination of extrusion and organometallic catalysis. researchgate.net
| Metal | Intermediate Type | Reaction | Key Feature |
| Nickel | Octadienediyl-Ni(II) | Cyclotrimerization of butadiene | Scrutinized elementary processes including oxidative coupling and reductive elimination. nih.gov |
| Rhodium | Metallacyclopentadiene | Synthesis of E-dienyl esters | Cascade reaction involving cyclometalation and C-O coupling. researchgate.net |
| Palladium | Organopalladium species | Dienylation / Cross-Coupling | Combines ring-opening of sulfolenes with cross-coupling for stereoselective diene synthesis. researchgate.net |
This table interactively details the role of different organometallic intermediates in the synthesis of dienes.
Chemoenzymatic Synthetic Strategies
The synthesis of complex molecules such as this compound can benefit significantly from chemoenzymatic approaches, which combine the selectivity of biocatalysts with the versatility of chemical reactions. While direct chemoenzymatic synthesis of this specific diacetate is not extensively documented in current literature, a plausible and efficient strategy can be extrapolated from established enzymatic methodologies, particularly the use of lipases for regioselective acylation.
Lipases are widely employed in organic synthesis due to their operational stability in non-aqueous solvents, high chemo-, regio-, and enantioselectivity, and their ability to catalyze reactions under mild conditions without the need for cofactors. youtube.commedcraveonline.com The most prominent and versatile of these is Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435. youtube.comrsc.org Its utility in the acetylation of alcohols, including diols, is well-established. youtube.comnih.govnih.govresearchgate.net
A proposed chemoenzymatic route to this compound would likely involve the enzymatic acetylation of a precursor, (Z,E)-buta-1,3-diene-1,4-diol. This process would capitalize on the lipase's ability to catalyze the transfer of acetyl groups from an acyl donor. Vinyl acetate is a commonly used and highly efficient acyl donor in such reactions, as the by-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product. youtube.comnih.gov
The strategy would proceed in two key enzymatic steps:
Monoacetylation: In the first step, (Z,E)-buta-1,3-diene-1,4-diol would be subjected to regioselective monoacetylation catalyzed by a lipase, such as CALB. This would yield the monoacetate intermediate, 4-hydroxybuta-1,3-dien-1-yl acetate. The high regioselectivity of lipases in distinguishing between two primary hydroxyl groups in unsymmetrical diols has been demonstrated in various studies. nih.govresearchgate.net
Diacetylation: The subsequent step would involve the acetylation of the remaining hydroxyl group to form the target molecule, this compound. This could potentially be achieved in the same reaction vessel by adjusting reaction conditions or through a separate enzymatic step.
The successful implementation of this strategy would depend on optimizing several factors, including the choice of enzyme, solvent, temperature, and the molar ratio of the diol to the acyl donor. Research on the lipase-catalyzed acetylation of various diols provides a strong foundation for developing the specific conditions for this synthesis. For instance, studies on the regioselective monoacetylation of 1,5-pentanediols have shown the efficacy of CALB in tetrahydrofuran (B95107) (THF). nih.gov Furthermore, chemoenzymatic methods have been successfully developed for the synthesis of other diacetates, such as 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate, starting from glycerol (B35011) and utilizing CALB for regioselective hydrolysis followed by chemical oxidation. nih.govsemanticscholar.org
The following table summarizes relevant research findings that support the proposed chemoenzymatic strategy for synthesizing this compound and its analogs.
Table 1: Research Findings on Chemoenzymatic Acetylation
| Enzyme | Substrate | Acyl Donor | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Candida antarctica lipase B (CALB) | 1,4-butanediol (B3395766) | Not specified | Not specified | Subject of rational engineering to increase selectivity for diols over monoesters. | nih.gov |
| Candida antarctica lipase B (CALB) | Isoprostane intermediate (1,5-diol) | Vinyl acetate | Tetrahydrofuran (THF) | Selected as the most suitable enzyme for regioselective monoacetylation. | nih.govresearchgate.net |
| Candida antarctica lipase B (CALB) | trans-2,3-di[(3,4-methylenedioxy)benzyl]-1,4-butanediol | Vinyl acetate | Not specified | Successful enantioselective esterification of a racemic diol. | researchgate.net |
| Candida antarctica lipase B on octyl agarose (B213101) (CALB-OC) | Triacetin | Water (hydrolysis) | Not specified | Regioselective hydrolysis to produce 1,2-diacetin, a precursor for a diacetate. | nih.govsemanticscholar.org |
| Porcine pancreatic lipase (PPL) | Substituted 2-aryl-propanols | Not specified | Not specified | Demonstrated high versatility and enantioselectivity in acetylation. | mdpi.com |
| Novozym 435 (Candida antarctica lipase B) | Octanol | Formic acid | 1,2-dichloroethane | Achieved 96.51% conversion in ester synthesis, demonstrating high efficiency. | nih.gov |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetaldehyde |
| (Z,E)-Buta-1,3-diene-1,4-diol |
| 1,4-butanediol |
| 4-Hydroxybuta-1,3-dien-1-yl acetate |
| 1,5-pentanediol |
| 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate |
| Glycerol |
| Tetrahydrofuran |
| trans-2,3-di[(3,4-methylenedioxy)benzyl]-1,4-butanediol |
| Triacetin |
| 1,2-diacetin |
| Vinyl acetate |
| Vinyl alcohol |
| Octanol |
| Formic acid |
Advanced Spectroscopic and Mechanistic Characterization Techniques for 4 Acetyloxy Buta 1,3 Dien 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Acetyloxy)buta-1,3-dien-1-YL acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish its stereochemistry.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling. In the case of 4-(Acetyloxy)buta-1,3-dien-1-YL acetate, the ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons of the butadiene backbone and the methyl protons of the two acetate groups. The chemical shifts of the vinyl protons are anticipated to appear in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the double bonds and the acetate groups. The protons of the two acetate methyl groups would likely appear as sharp singlets in the upfield region, around 2.0-2.2 ppm.
The coupling constants (J-values) between the vinyl protons are particularly informative for determining the stereochemistry (E/Z configuration) of the double bonds. For instance, a large coupling constant (typically 12-18 Hz) between two adjacent vinyl protons is indicative of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 7.20 | d | 15.2 |
| H2 | 6.50 | dd | 15.2, 10.5 |
| H3 | 6.00 | dd | 10.5, 10.0 |
| H4 | 5.50 | d | 10.0 |
| CH₃ (acetate at C1) | 2.15 | s | - |
| CH₃ (acetate at C4) | 2.10 | s | - |
Note: This data is hypothetical and serves as an illustrative example.
Carbon-13 (¹³C) NMR Investigations
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the butadiene backbone are expected to resonate in the vinyl region (approximately 100-150 ppm). The carbonyl carbons of the acetate groups will appear significantly downfield, typically in the range of 168-172 ppm, due to the strong deshielding effect of the double-bonded oxygen. The methyl carbons of the acetate groups will be found in the upfield region, around 20-25 ppm.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 140.0 |
| C2 | 125.0 |
| C3 | 128.0 |
| C4 | 115.0 |
| C=O (acetate at C1) | 170.0 |
| C=O (acetate at C4) | 169.5 |
| CH₃ (acetate at C1) | 21.0 |
| CH₃ (acetate at C4) | 20.8 |
Note: This data is hypothetical and serves as an illustrative example.
Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent vinyl protons (H1-H2, H2-H3, H3-H4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C1, C2, C3, and C4 by correlating them to their attached protons (H1, H2, H3, and H4, respectively).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For example, a NOESY cross-peak between H1 and H3 would suggest a cis relationship around the C2-C3 bond, while its absence would support a trans configuration.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. For C₈H₁₀O₄, the calculated exact mass would be compared to the experimentally measured mass to confirm its identity with a high degree of confidence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺, K⁺) to form a pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. The analysis of the fragmentation pattern of this ion can provide valuable structural information. Common fragmentation pathways for acetate esters include the neutral loss of acetic acid (60 Da) or the loss of a ketene (B1206846) group (42 Da). The observation of these characteristic losses in the MS/MS spectrum would support the presence of the acetate functionalities.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, IR spectroscopy serves to confirm the presence of the key ester and conjugated diene functionalities.
The structure contains two acetate groups and a conjugated diene system. The expected characteristic absorption bands can be predicted by examining the typical frequencies for these groups. The most prominent signals would be the strong C=O stretching vibrations from the ester groups, typically appearing in the region of 1760-1740 cm⁻¹. The C-O single bond stretches of the acetate groups will also produce strong, characteristic bands, usually found in the 1250-1000 cm⁻¹ range.
The conjugated C=C double bonds of the butadiene backbone will exhibit stretching vibrations around 1650-1600 cm⁻¹. The presence of conjugation typically lowers the frequency and increases the intensity of these bands compared to isolated double bonds. The =C-H stretching vibrations of the diene are expected just above 3000 cm⁻¹, while the =C-H bending vibrations (out-of-plane) provide important information about the stereochemistry (conformation) of the double bonds. For instance, trans-alkenes show a distinct absorption band around 990-960 cm⁻¹, whereas cis-alkenes absorb in the 730-665 cm⁻¹ region. thermofisher.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Alkene (=C-H) |
| 1760-1740 | C=O Stretch | Ester (Acetate) |
| 1650-1600 | C=C Stretch | Conjugated Diene |
| 1250-1200 | C-O Stretch | Ester (Acetyl) |
| 1150-1000 | C-O Stretch | Ester (Alkoxy) |
| 990-960 | C-H Bend (out-of-plane) | Trans-substituted Alkene |
Conformational analysis, specifically distinguishing between the (E,E), (E,Z), and (Z,Z) geometric isomers (diastereomers), can be aided by a careful examination of the fingerprint region (below 1500 cm⁻¹). The precise position and number of the =C-H out-of-plane bending bands can help in assigning the specific isomeric form present.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for separating its various isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound, primarily for purity assessment and identification of volatile impurities. chemicalbook.comresearchgate.net
For a typical analysis, the sample would be injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column (e.g., a nonpolar or medium-polarity column such as a DB-5 or HP-5ms). The retention time, the time it takes for the compound to exit the column, is a characteristic feature used for identification.
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for unambiguous structure confirmation.
For this compound (molecular weight: 170.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Key fragmentation pathways would likely involve the loss of acetate-related moieties. The most common fragments would include the loss of an acetoxy radical (•OCOCH₃), leading to a peak at m/z 111, and the loss of acetic acid (HOCOCH₃), resulting in a peak at m/z 110. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly characteristic of acetate esters.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 170 | Molecular Ion [M]⁺ | [C₈H₁₀O₄]⁺ |
| 128 | [M - C₂H₂O]⁺ | [C₆H₈O₃]⁺ |
| 111 | [M - OCOCH₃]⁺ | [C₆H₇O₂]⁺ |
| 86 | [M - 2 x C₂H₂O]⁺ | [C₄H₆O₂]⁺ |
| 43 | Acetyl Cation | [C₂H₃O]⁺ |
High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Resolution
High-performance liquid chromatography (HPLC) is the premier technique for the separation and quantification of the geometric isomers (diastereomers) of this compound. The (1E,3E), (1E,3Z), and (1Z,3Z) isomers possess the same chemical formula and connectivity but differ in the spatial arrangement of their substituents around the double bonds. These differences in shape and polarity are sufficient to allow for their separation using HPLC. mtc-usa.com
A reversed-phase HPLC method is typically employed for separating such isomers. researchgate.netresearchgate.net In this setup, a nonpolar stationary phase (e.g., a C18 or C8 column) is used with a polar mobile phase. The isomers are separated based on their differential partitioning between the two phases. Generally, the more planar and less polar trans (E) isomers interact more strongly with the nonpolar stationary phase and thus have longer retention times compared to the less planar, more polar cis (Z) isomers. researchgate.net Specialized columns with phenyl or cholesterol-based stationary phases can also offer enhanced shape selectivity for resolving challenging isomer pairs. mtc-usa.comwelch-us.com
The molecule this compound is achiral and therefore does not have enantiomers. Thus, enantiomeric resolution is not applicable unless a chiral center is introduced through derivatization. The primary application of HPLC for this compound is the separation and quantification of its diastereomeric (E/Z) forms.
Table 3: Exemplary HPLC Method for Diastereomer Separation of 1,4-Diacetoxy-1,3-butadiene Isomers
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~230 nm |
| Expected Elution Order | (Z,Z)-isomer → (E,Z)-isomer → (E,E)-isomer |
This method allows for the accurate quantification of the purity of each specific geometric isomer, which is crucial as their physical properties and reactivity can differ significantly.
Reactivity and Reaction Mechanisms of 4 Acetyloxy Buta 1,3 Dien 1 Yl Acetate
Cycloaddition Reactions of 4-(Acetyloxy)buta-1,3-dien-1-YL acetate (B1210297)
Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the construction of cyclic frameworks with high efficiency and stereochemical control. For 1,4-diacetoxy-1,3-butadiene, the primary cycloaddition pathway explored is the Diels-Alder reaction, where it serves as the 4π-electron component.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. The presence of two acetoxy groups on the diene scaffold of 1,4-diacetoxy-1,3-butadiene makes it an electron-rich diene, which readily reacts with electron-deficient dienophiles.
Diels-Alder reactions can be performed under thermal conditions without a catalyst. However, the use of Lewis acids is a common strategy to enhance reaction rates and improve selectivity. Lewis acids coordinate to the dienophile, particularly those containing a carbonyl group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-diene/LUMO-dienophile energy gap accelerates the reaction.
Computational studies on the reaction between butadiene and methyl acrylate (B77674) have shown that Lewis acids like boron trifluoride (BF₃) significantly lower the activation energy. The catalytic effect is attributed to increased polarization and charge transfer between the reactants, which facilitates the approach of the diene and dienophile and the subsequent bond formation mdpi.comresearchgate.net. While specific kinetic studies comparing uncatalyzed and Lewis acid-catalyzed reactions of 1,4-diacetoxy-1,3-butadiene are not extensively detailed in the available literature, the principles derived from similar systems, such as the reaction between isoprene and methyl acrylate, are applicable. In these cases, a range of Lewis acids (I₂, SnCl₄, TiCl₄, ZnCl₂, BF₃, AlCl₃) have been shown to systematically decrease the activation energy, leading to significant rate enhancements nih.gov. The choice of Lewis acid can also influence the stereochemical outcome of the reaction rsc.org.
Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reaction Activation Energies (Isoprene + Methyl Acrylate)
| Catalyst | Relative Activation Energy (kcal/mol) |
|---|---|
| None (Uncatalyzed) | 14.2 |
| I₂ | 11.9 |
| SnCl₄ | 10.5 |
| TiCl₄ | 9.7 |
| ZnCl₂ | 8.8 |
| BF₃ | 7.9 |
| AlCl₃ | 6.4 |
Data is for the analogous reaction of isoprene with methyl acrylate and serves to illustrate the general effect of Lewis acids. nih.gov
Stereochemical control is a critical aspect of the Diels-Alder reaction, and it encompasses both regioselectivity and stereoselectivity (endo/exo and diastereofacial selectivity).
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer is possible. The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. For an electron-rich diene like 1,4-diacetoxy-1,3-butadiene, the reaction with an electron-deficient dienophile is highly regioselective. The most nucleophilic carbon of the diene (C1 or C4) preferentially bonds to the most electrophilic carbon of the dienophile chemistrysteps.commasterorganicchemistry.com. The acetoxy groups at the C1 and C4 positions of the diene direct the regioselectivity in a predictable manner, typically leading to the "ortho" and "para" isomers as major products, while the "meta" isomer is generally disfavored masterorganicchemistry.com.
Diastereofacial Selectivity: This refers to the preferential formation of one diastereomer over another. In Diels-Alder reactions, this is often discussed in terms of endo and exo selectivity. The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product due to secondary orbital interactions nih.gov. However, the substitution pattern on both the diene and dienophile, as well as the use of Lewis acids, can significantly influence this preference. For instance, in reactions involving acyclic 2-silyloxy-1,3-butadienes, high exo selectivity was observed when the termini of both the diene and dienophile were substituted, a deviation from the typical endo rule nih.gov. While specific data for 1,4-diacetoxy-1,3-butadiene is limited, studies on similarly substituted dienes show that allylic heteroatom substituents can exert a significant directing effect on diastereofacial selection .
1,4-Diacetoxy-1,3-butadiene, as an electron-rich diene, is expected to react efficiently with a range of electron-deficient dienophiles.
Maleimides: N-substituted maleimides are highly reactive dienophiles. The reaction of 2-substituted buta-1,3-dienes with N-phenylmaleimide has been shown to proceed with significant diastereofacial selectivity, influenced by the nature of the substituent on the diene .
Quinones: Quinones are excellent dienophiles due to their electron-deficient nature. For example, N-arylsulfonyl-1,4-benzoquinonemonoimines react with 2,3-dimethyl-1,3-butadiene at the unsubstituted C5=C6 bond of the quinoid ring karazin.ua. The reaction of 1,4-diacetoxy-1,3-butadiene with quinones would be expected to proceed readily to form highly functionalized adducts.
Nitroalkenes: Nitroalkenes are potent dienophiles. While specific examples with 1,4-diacetoxy-1,3-butadiene are scarce, related nitro-dienes like (1E,3E)-1,4-dinitro-1,3-butadiene are known to participate in cycloaddition reactions, highlighting the reactivity of nitro-functionalized systems in such transformations mdpi.comnih.gov.
Ketovinylphosphonates: These compounds act as dienophiles, and their reactions can be promoted by Lewis acids. For instance, the SnCl₄-catalyzed reaction of α-ketophosphonoenoates with dienes like dihydrofuran leads to hetero-Diels-Alder products with high endo/exo ratios nih.gov.
Acrylates: Acrylates, such as methyl acrylate, are common dienophiles. Their reactivity is significantly enhanced by Lewis acid catalysis. The BF₃-catalyzed reaction of butadiene and methyl acrylate in aqueous solution has been studied computationally, providing insight into the mechanism and the role of the catalyst mdpi.comresearchgate.net.
Table 2: Representative Diels-Alder Reactions with Various Dienophiles (Analogous Systems)
| Diene | Dienophile | Product Type | Key Observation |
|---|---|---|---|
| 2-Substituted Butadiene | N-Phenylmaleimide | Cyclohexene (B86901) derivative | High diastereofacial selectivity |
| 2,3-Dimethyl-1,3-butadiene | Benzoquinonemonoimine | Tetrahydronaphthalene derivative | Regioselective addition to quinoid ring karazin.ua |
| Dihydrofuran | α-Ketophosphonoenoate | Bicyclic ether | High endo/exo ratio with SnCl₄ catalysis nih.gov |
The Diels-Alder adducts derived from 1,4-diacetoxy-1,3-butadiene are highly functionalized cyclohexene derivatives. The two acetoxy groups and the double bond in the cycloadduct serve as handles for further chemical transformations, making this diene a valuable building block for the synthesis of complex polycyclic systems. For instance, sugar-derived dienes with acetoxy substituents have been used in Diels-Alder reactions to create cycloadducts that, through subsequent transformations like hydrolysis and lactonization, lead to highly functionalized polycyclic systems with controlled stereochemistry.
While the Diels-Alder reaction involves a [4+2] cycloaddition, 1,3-dipolar cycloadditions represent another major class of pericyclic reactions, typically forming five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile (often an alkene or alkyne) wikipedia.org. Dienyl acetate analogues, such as vinyl acetate, can serve as effective dipolarophiles.
A notable example is the regioselective 1,3-dipolar cycloaddition of chiral nitrones with vinyl acetate. This reaction yields 5-acetoxy isoxazolidines, which are valuable intermediates in organic synthesis. The stereochemical outcome of the reaction is controlled by the geometry of the nitrone and the transition state, leading to the formation of specific diastereomers researchgate.net.
Similarly, nitrile oxides are another class of 1,3-dipoles that react with alkenes to form 2-isoxazolines nih.govresearchgate.net. The reaction of nitrile oxides with dienyl acetate analogues would provide a direct route to functionalized isoxazolines. These cycloadditions are often highly regioselective and stereospecific chesci.com.
Table 3: 1,3-Dipolar Cycloaddition with a Dienyl Acetate Analogue
| 1,3-Dipole | Dipolarophile | Product |
|---|---|---|
| Chiral Nitrone | Vinyl Acetate | 5-Acetoxy Isoxazolidine (B1194047) |
This reaction demonstrates the utility of vinyl acetate as a dienyl acetate analogue in forming five-membered heterocyclic rings. researchgate.net
1,3-Dipolar Cycloadditions of Dienyl Acetate Analogues
Reactions with Azomethine Imines and Nitrones
The conjugated diene structure of 4-(acetyloxy)buta-1,3-dien-1-yl acetate makes it a potential candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Azomethine imines and nitrones are 1,3-dipoles that can participate in [3+2] cycloadditions with alkenes. While they can also react with dienes, the specific mode of reaction with this compound has not been extensively documented.
In principle, this compound could react with azomethine imines and nitrones through a [4+2] cycloaddition where the diene acts as the 4π component. Alternatively, a [3+2] cycloaddition could occur across one of the double bonds of the diene. The presence of the electron-withdrawing acetate groups may influence the electron density of the diene system, thereby affecting its reactivity as a diene or a dipolarophile.
A hypothetical reaction scheme between this compound and a generic azomethine imine or nitrone is presented below. The regioselectivity and stereoselectivity of such reactions would be influenced by electronic and steric factors of both reactants.
Table 1: Hypothetical Reaction Outcomes with Azomethine Imines and Nitrones
| 1,3-Dipole | Potential Reaction Type | Expected Product Core Structure |
| Azomethine Imine | [4+2] Cycloaddition | Tetrahydropyridazine derivative |
| [3+2] Cycloaddition | Dihydropyrrole derivative | |
| Nitrone | [4+2] Cycloaddition | Dihydrooxazine derivative |
| [3+2] Cycloaddition | Dihydroisoxazole (B8533529) derivative |
Note: This table presents potential reaction pathways based on general reactivity patterns. Specific experimental data for this compound is not available in the searched literature.
Formation of Nitrogen- and Oxygen-Containing Heterocycles (e.g., Dihydropyrazoles, Dihydroisoxazoles, Indolizines)
Dihydropyrazoles: These five-membered heterocycles are typically formed through the [3+2] cycloaddition of a diazoalkane or a similar 1,3-dipole with an alkene. It is conceivable that this compound could act as the dipolarophile, reacting with a diazoalkane to yield a dihydropyrazole derivative.
Dihydroisoxazoles: The reaction of a nitrone with an alkene is a common method for the synthesis of dihydroisoxazoles. As mentioned in the previous section, this compound could potentially undergo a [3+2] cycloaddition with a nitrone to form the corresponding dihydroisoxazole adduct.
Indolizines: The synthesis of indolizines often involves the reaction of a pyridine ylide with a suitable dipolarophile. If this compound were to react as a dipolarophile in a [3+2] cycloaddition with a pyridine ylide, it could lead to the formation of a tetrahydroindolizine derivative, which might then be further transformed into an indolizine (B1195054).
Mechanisms Involving Acetic Acid Elimination and Oxidative Aromatization
In many cycloaddition reactions involving substrates with leaving groups, such as the acetate groups in this compound, subsequent elimination reactions can occur. The initial cycloadducts may be unstable and undergo spontaneous or induced elimination of acetic acid to form a more stable, often aromatic, product.
For instance, if a [4+2] cycloaddition were to occur, the resulting six-membered ring would contain acetate substituents. Elimination of one or both of these groups could lead to the formation of a cyclohexadiene or a fully aromatic benzene ring, respectively. This aromatization process is often a strong thermodynamic driving force for the reaction sequence.
Similarly, in [3+2] cycloadditions, the resulting five-membered ring adduct could undergo elimination of acetic acid to introduce a double bond within the ring. Subsequent oxidative aromatization, potentially facilitated by an external oxidizing agent or atmospheric oxygen, could then lead to the formation of a stable aromatic heterocycle. However, without specific experimental studies on this compound, these proposed mechanisms remain speculative.
Carbenoid and Carbene Transfer Reactions Involving this compound
Carbenes and carbenoids are highly reactive intermediates that can undergo addition reactions with double bonds to form cyclopropanes. The conjugated diene system of this compound presents multiple sites for such reactions.
Cyclopropanation Reactions with Diazocarbonyl Compounds
Diazocarbonyl compounds, upon treatment with a suitable catalyst (often a rhodium or copper complex), can generate a metallocarbene. This species can then react with an alkene to form a cyclopropane (B1198618). The reaction of this compound with a diazocarbonyl compound would be expected to yield cyclopropane adducts.
The reaction could, in principle, occur at either of the two double bonds of the diene. The presence of the acetate groups may influence the nucleophilicity of the double bonds, thereby directing the regioselectivity of the cyclopropanation.
Regioselectivity and Diastereoselectivity in Cyclopropane Formation
The regioselectivity of the cyclopropanation of this compound would depend on the electronic and steric properties of the diene and the attacking carbenoid. It is possible that the terminal double bond is more sterically accessible and therefore reacts preferentially.
The diastereoselectivity of the reaction would be determined by the geometry of the alkene and the approach of the carbenoid. For a concerted cyclopropanation reaction, the stereochemistry of the double bond is typically retained in the resulting cyclopropane.
Table 2: Potential Cyclopropanation Products of this compound with Ethyl Diazoacetate
| Site of Cyclopropanation | Potential Product Structure |
| C1-C2 double bond | Ethyl 2-(2-(acetyloxy)vinyl)-3-(acetyloxy)cyclopropane-1-carboxylate |
| C3-C4 double bond | Ethyl 2-(acetyloxymethyl)-3-(1-(acetyloxy)vinyl)cyclopropane-1-carboxylate |
Note: The structures and names are illustrative of potential outcomes. The actual regioselectivity would need to be determined experimentally.
Cascade Reactions and Rearrangements of Cyclopropane Adducts (e.g., Cope Rearrangement to Cycloheptadienes, Cyclohexene Formation)
Vinylcyclopropanes, which would be the initial products of the cyclopropanation of this compound, are known to undergo a variety of interesting cascade reactions and rearrangements.
Cope Rearrangement to Cycloheptadienes: A divinylcyclopropane system can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the Cope rearrangement to form a seven-membered cycloheptadiene ring. If cyclopropanation occurs at one of the double bonds of this compound, the resulting vinylcyclopropane could, under appropriate thermal or catalytic conditions, rearrange to a substituted cycloheptadiene.
Cyclohexene Formation: While the direct formation of a cyclohexene from the cyclopropane adduct is less common, other rearrangement pathways could potentially lead to six-membered rings. For example, ring-opening of the cyclopropane followed by an intramolecular cyclization could be a possible, though likely complex, route.
The specific outcome of these cascade reactions would be highly dependent on the reaction conditions and the substitution pattern of the initial cyclopropane adduct. Detailed mechanistic studies would be required to elucidate the precise pathways involved in the rearrangement of any cyclopropane adducts derived from this compound.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis provides a powerful toolkit for the functionalization of unsaturated molecules like 1,3-dienes. For a substrate such as this compound, both nickel and palladium catalysts facilitate a diverse array of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control over selectivity. These reactions are fundamental in synthetic chemistry for building molecular complexity from simple, readily available feedstocks. acs.orgresearchgate.net
Nickel-Catalyzed Hydrofunctionalizations of 1,3-Dienes
Nickel-catalyzed hydrofunctionalization reactions of 1,3-dienes have emerged as a highly effective strategy for producing valuable allylic compounds. chinesechemsoc.org These transformations are particularly attractive due to the use of an earth-abundant first-row transition metal. acs.org Developing these reactions is challenging, as it requires control over chemoselectivity, regioselectivity, and enantioselectivity. acs.orgnih.gov The general mechanism often involves the formation of a nickel hydride intermediate which then undergoes migratory insertion into one of the double bonds of the diene to form a π-allyl nickel intermediate. organic-chemistry.org Subsequent reaction with a nucleophile yields the final product.
Nickel catalysis enables the addition of a wide range of H-nucleophile groups across the 1,3-diene system. The regioselectivity of these additions (i.e., 1,2- versus 1,4-addition) and the enantioselectivity are highly dependent on the specific ligand, substrate, and reaction conditions.
Hydrocyanation : The nickel-catalyzed addition of hydrogen cyanide (HCN) to 1,3-dienes is a fundamental process for creating chiral nitriles, which are precursors to amides, esters, and amines. nih.gov Challenges include managing regioselectivity and preventing catalyst deactivation. nih.gov Studies on various 1,3-dienes have shown that the choice of chiral ligand can steer the reaction to favor either the 1,2- or 1,4-adduct with varying degrees of enantioselectivity. researchgate.netorganic-chemistry.org For instance, using specific multichiral diphosphite ligands has enabled the highly regio- and enantioselective conversion of both aryl-substituted and aliphatic 1,3-dienes into their corresponding 1,2-adducts. organic-chemistry.org
Hydroalkoxylation and Hydroamination : The addition of alcohols and amines to 1,3-dienes provides direct access to chiral allylic ethers and amines. Nickel-catalyzed hydroamination of 1,3-dienes can be highly regioselective and enantioselective, affording valuable chiral allylic amines. acs.org For example, a nickel catalyst with a chiral C2-symmetric bisphosphine ligand has been used for the intermolecular hydroamination of branched 1,3-dienes. nih.gov Similarly, a nickel/Brønsted acid co-catalyst system has been developed for the hydroamination of linear 1,3-dienes. acs.org Mechanistic studies suggest the involvement of [Ni−π-allyl] species. acs.org
Hydrophosphinylation : The nickel-catalyzed hydrophosphinylation of 1,3-dienes with diarylphosphine oxides, co-catalyzed by a Brønsted acid like p-toluenesulfonic acid, yields chiral allylic phosphine (B1218219) oxides. acs.org Using a ligand such as Binap, this reaction proceeds with exclusive 1,2-regioselectivity and high enantioselectivity for a range of substituted dienes. acs.org
| Reaction | Nucleophile | Typical Ligand Type | Regioselectivity | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|
| Hydrocyanation | HCN | Diphosphite | 1,2-adduct | Up to 99% | organic-chemistry.org |
| Hydroamination | Amines | Bisphosphine (SKP) | 1,4-adduct | 93-98% | organic-chemistry.orgdicp.ac.cn |
| Hydroalkoxylation | Alcohols | Phosphinooxazoline | 1,2-adduct | Moderate to High | acs.org |
| Hydrophosphinylation | Diarylphosphine oxides | Binap | 1,2-adduct | >90% | acs.org |
The ligand bound to the nickel center is paramount in controlling the outcome of hydrofunctionalization reactions. The steric and electronic properties of the ligand dictate the geometry of the catalyst, influence the binding of the diene, and determine the stereochemistry of the resulting product.
Chiral diphosphine ligands, such as those based on spiroketal backbones (SKP), have proven highly effective in achieving excellent regio- and enantioselectivity in the 1,4-hydroamination of 1,3-dienes. organic-chemistry.orgdicp.ac.cn DFT studies and experimental results indicate that the unique structural features of these ligands are responsible for the high levels of selectivity observed. organic-chemistry.org Similarly, C2-symmetric Taddol-based bisphosphite ligands have been identified for the enantioselective hydrocyanation of a broad range of dienes. acs.org In some cases, the combination of different ligand classes, such as phosphine-phosphite ligands, can be used to switch the regioselectivity of the addition to diynes, a principle that can be extended to diene systems. acs.org The development of new ligands, including multichiral diphosphites, has been key to overcoming challenges, especially with less reactive aliphatic 1,3-dienes, enabling their conversion into 1,2-adducts with high enantioselectivity. organic-chemistry.org
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast range of transformations. For substrates like this compound, palladium catalysts can be involved in both addition reactions across the diene system and coupling reactions that utilize the acetate groups as leaving groups.
Palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes is a direct and synthetically valuable method for producing 1,4-diacetoxy-2-alkenes. acs.orgnih.gov In the case of 1,3-butadiene (B125203), this reaction directly yields this compound (more commonly known as (Z)-1,4-diacetoxybut-2-ene). The reaction typically proceeds via the formation of a π-allylpalladium intermediate, which is then attacked by an acetate nucleophile. The stereochemistry of the addition (syn or anti) can be controlled by the specific catalytic system and reaction conditions. While achieving high enantioselectivity in these reactions has been a persistent challenge, they remain a powerful method for the direct oxidation of dienes. nih.gov Related reactions, such as 1,4-acetoxychlorination, also proceed through similar palladium-catalyzed pathways to generate versatile synthetic intermediates. acs.org
The acetate groups in this compound can function as leaving groups in various palladium-catalyzed cross-coupling reactions. This reactivity proceeds through the formation of a π-allylpalladium complex, which can then couple with a range of nucleophilic partners.
Heck Reaction : The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. nih.gov When applied to 1,3-dienes, the reaction typically involves carbopalladation to form a π-allyl palladium intermediate, followed by β-hydride elimination to yield a new, more substituted diene. nih.govnih.gov A reductive Heck variant has also been developed for 1,3-dienes, where the π-allyl intermediate is trapped by a hydride source. nih.gov A denitrative Mizoroki-Heck reaction between nitroarenes and buta-1,3-dienes has also been developed for synthesizing 1,4-diaryl-1,3-butadienes. acs.org
Stille Coupling : The Stille reaction couples an organotin compound with an organic electrophile, typically a halide or triflate, using a palladium catalyst. libretexts.orgwikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A substrate like this compound could serve as the electrophile, where oxidative addition of the C-O bond to Pd(0) would generate the key π-allylpalladium intermediate for subsequent coupling with an organostannane.
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Stille reaction, the Sonogashira coupling could be applied to this compound, which would act as the electrophilic partner to couple with a terminal alkyne, leading to the formation of enyne structures. wikipedia.orggoogle.com
| Reaction Name | Coupling Partners | Catalyst System | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Heck Reaction | 1,3-Diene + Aryl/Vinyl Halide | Pd(0) or Pd(II) precursor | Oxidative Addition, Carbopalladation, β-Hydride Elimination | nih.govnih.gov |
| Stille Coupling | Allylic Acetate + Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | Oxidative Addition, Transmetalation, Reductive Elimination | libretexts.orgwikipedia.org |
| Sonogashira Coupling | Allylic Acetate + Terminal Alkyne | Pd(0) complex + Cu(I) salt | Oxidative Addition, Transmetalation, Reductive Elimination | wikipedia.org |
Gold-Catalyzed Reactivity
Homogeneous gold catalysis is a powerful tool in organic synthesis, recognized for its high catalytic activity under mild conditions, oxygen tolerance, and excellent chemoselectivity for activating carbon-carbon multiple bonds. acs.org Gold(I) complexes, in particular, are highly alkynophilic and can catalyze a variety of complex transformations, including rearrangements and cyclizations. nih.gov
Rearrangements and Cyclizations
While direct studies on this compound are not extensively detailed, the reactivity of analogous propargylic and dienyl esters in gold-catalyzed reactions provides significant insight into its potential transformations. A key reaction pathway involves the nih.govnih.gov-sigmatropic rearrangement of acetate groups. For instance, gold(I) catalysts are known to facilitate the rearrangement of propargylic esters to form allene intermediates, which can then undergo subsequent cyclizations. monash.edu In systems containing a 1,3-enyne aldehyde motif with a propargylic acetate, gold(I) can trigger a domino sequence initiated by a 1,3-acyloxy migration. rsc.org
This reactivity suggests that this compound could undergo intramolecular rearrangements or participate in intermolecular reactions where the acetate group migrates. Gold(I) activation of one of the diene's olefinic bonds could facilitate nucleophilic attack or cyclization. In the presence of other unsaturated functionalities, gold catalysts can promote complex cascade reactions. For example, 1,6-enynes undergo cycloisomerization via the formation of cyclopropyl gold(I) carbene-like intermediates. acs.org The specific pathway, whether it leads to rearrangements or cyclobutene formation, is highly dependent on the substitution pattern of the substrate. acs.org
Applications in Asymmetric Construction
Gold catalysis has been successfully employed in the asymmetric synthesis of numerous complex molecules. acs.org Chiral ligands attached to the gold center can induce high levels of enantioselectivity in a variety of transformations. A notable example is the use of hybrid gold(I)/Brønsted acid binary catalyst systems, which enables enynes to function as latent 1,3-dienes in asymmetric Diels-Alder reactions, producing polycyclic compounds with excellent enantioselectivity. acs.org Given the conjugated diene structure of this compound, it represents a potential substrate for gold-catalyzed asymmetric cycloaddition reactions, although specific applications require further investigation.
Manganese-Catalyzed Reactions
Manganese is an earth-abundant, cost-effective, and low-toxicity metal that is gaining attention for sustainable catalysis. thieme-connect.de Its variable oxidation states allow for diverse catalytic activities, including C–H functionalization and radical coupling reactions. thieme-connect.denih.gov
Manganese(I) catalysts, such as MnBr(CO)5, have been utilized for the highly selective dienylation of arenes and heteroarenes with acetylated allenes, yielding linear 1,3-dienes. acs.org While this describes the synthesis of dienes, it highlights the compatibility of manganese catalysts with acetate-bearing substrates.
More relevant to the reactivity of the diene itself are manganese(III)-mediated reactions. Manganese(III) acetate is a well-known one-electron oxidant used to initiate radical reactions. arkat-usa.org It is effective for the oxidation of enolizable carbonyl compounds to generate α-oxoalkyl radicals, which can then add to olefins. wikipedia.org For a substrate like this compound, manganese(III) could potentially mediate intermolecular radical coupling reactions. The reaction of 1,3-dienes with phenylmanganese carbonyl has been shown to proceed via the formation of π-allyl manganese complexes, which can undergo subsequent transformations. rsc.org This suggests that this compound could react with organomanganese reagents to form new carbon-carbon bonds.
Epoxidation Chemistry of this compound
The selective epoxidation of conjugated dienes is a challenging task due to issues of regioselectivity and potential for over-oxidation. nih.gov However, specific catalytic systems have been developed to achieve controlled monoepoxidation.
Regioselective Monoepoxidation of Conjugated Dienes with Methyltrioxorhenium (MTO)
Methyltrioxorhenium (MTO) complexed with pyridine is a highly effective catalyst for the regioselective monoepoxidation of conjugated dienes and trienes. nih.gov The reaction proceeds efficiently using 30% hydrogen peroxide (H₂O₂) as the oxidant at or below room temperature. nih.govacs.org For dienes containing an acyloxy group at the C1 position, such as 1-acyloxypenta-2,4-dienes, the epoxidation occurs with high regioselectivity. nih.gov The electron-withdrawing nature of the acyloxy group deactivates the adjacent double bond (C2-C3) towards electrophilic attack by the rhenium peroxo complex. acs.org Consequently, the epoxidation preferentially occurs at the more electron-rich, distal double bond (C4-C5). acs.orgnih.gov This outcome is complementary to other epoxidation methods, such as the Sharpless epoxidation of corresponding diols, which favor the proximal olefin. nih.gov
Influence of Olefin Substitution and Geometry on Site Selectivity
The site selectivity of the MTO-catalyzed epoxidation is significantly influenced by both the substitution pattern and the geometry of the olefins within the conjugated diene system. acs.orgnih.gov
Olefin Geometry: The geometry of the double bonds plays a crucial role. Research has shown that Z-olefins react faster than their corresponding E-olefins in this catalytic system. acs.org This difference in reactivity is observed in conjugated dienes as well. acs.org
Olefin Substitution: The level of substitution on both the proximal and distal double bonds can alter the regioselectivity.
Distal Olefin: Increasing the substitution on the distal olefin is well-tolerated and generally leads to the expected epoxide at that position. acs.org
Proximal (Allylic) Olefin: An increase in the substitution on the allylic olefin can lead to a shift in regioselectivity. For example, in one documented case, increased substitution on the allylic double bond resulted in a 1:1 mixture of epoxidation at both the proximal and distal sites. acs.org
These findings are summarized in the following table, which details the MTO-catalyzed epoxidation of various representative conjugated dienes.
| Entry | Substrate | Temp (°C) | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| 1 | (2Z,4E)-Nona-2,4-dien-1-yl acetate | 0 | 2 | Distal Epoxide | 82 |
| 2 | (2E,4E)-Nona-2,4-dien-1-yl acetate | -5 | 4 | Distal Epoxide | 85 |
| 3 | (E)-5-Methylhexa-2,4-dien-1-yl acetate | 0 | 2 | Distal Epoxide | 84 |
| 4 | Substrate with increased allylic substitution | 0 | 4 | 1:1 mixture of distal and proximal epoxides | 75 |
| 5 | (E)-3,7-Dimethylocta-2,4,6-trien-1-yl acetate | 0 | 2 | Bis-allylic epoxide (central olefin) | 72 |
Data adapted from research findings on MTO-catalyzed epoxidation of representative conjugated dienes. acs.org
Applications of 4 Acetyloxy Buta 1,3 Dien 1 Yl Acetate in Complex Organic Synthesis
Building Block for Natural Product Synthesis and Analogues
While direct, multi-step total syntheses of complex natural products prominently featuring 4-(acetyloxy)buta-1,3-dien-1-yl acetate (B1210297) are not extensively documented in readily available literature, its utility as a building block for key structural motifs found in natural products is well-established. The Diels-Alder reaction, a cornerstone of its reactivity, provides a powerful tool for constructing cyclohexene (B86901) rings, which are core components of numerous natural products, including terpenoids, alkaloids, and polyketides.
The ability to introduce an acetoxy group directly into the cycloadduct is a significant advantage. This functionality can be readily hydrolyzed to a ketone or an enol, providing a handle for further synthetic transformations. For instance, the formation of substituted cyclohexenone systems is a common strategy in the synthesis of prostaglandins (B1171923) and their analogues, although specific examples detailing the use of 4-(acetyloxy)buta-1,3-dien-1-yl acetate in the synthesis of specific prostaglandins like PGF1α are not explicitly detailed in the provided search results. nih.govrsc.org The general reactivity pattern, however, suggests its potential as a precursor to key intermediates in such syntheses.
Precursor for Highly Functionalized Chiral Compounds
The synthesis of enantiomerically pure compounds is a critical endeavor in modern organic chemistry, particularly for the development of pharmaceuticals. This compound serves as a valuable precursor for the synthesis of highly functionalized chiral compounds, primarily through asymmetric Diels-Alder reactions. nih.gov These reactions can be facilitated by either chiral auxiliaries or chiral catalysts.
An example of an enantioselective Diels-Alder reaction involves the use of 2-methoxy-5-methyl-1,4-benzoquinone (B1217908) with 1-acetoxy-1,3-butadiene (B75349) in the presence of molecular sieves. sigmaaldrich.comsigmaaldrich.com The use of chiral Lewis acids as catalysts is a common strategy to induce enantioselectivity in Diels-Alder reactions, allowing for the formation of optically active cycloadducts. wiley-vch.de These chiral cycloadducts, possessing multiple stereocenters, are valuable intermediates for the synthesis of a variety of complex chiral molecules. For instance, the acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been shown to be effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions, leading to high endo-diastereoselectivities. nih.gov Although not directly involving this compound in the provided text, this highlights a general and powerful strategy that can be applied. The resulting chiral cyclohexene derivatives can be further elaborated into a variety of enantiomerically enriched compounds.
Intermediate in the Construction of Carbocyclic and Heterocyclic Ring Systems
One of the most significant applications of this compound is its role as an intermediate in the construction of a diverse range of carbocyclic and heterocyclic ring systems. nih.govmdpi.com The Diels-Alder reaction is the primary transformation employed for this purpose, where the diene reacts with a variety of dienophiles to yield six-membered rings. nih.govscbt.comupenn.edu
Carbocyclic Ring Systems:
The reaction of this compound with various substituted alkenes leads to the formation of functionalized cyclohexene derivatives. For example, its reaction with methyl acrylate yields racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid after hydrolysis of the initial cycloadduct. sigmaaldrich.com This highlights the ability to introduce both hydroxyl and carboxylic acid functionalities in a controlled manner.
| Dienophile | Resulting Carbocyclic System | Reference(s) |
| Methyl acrylate | 2-Hydroxy-3-cyclohexenecarboxylic acid (racemic) | sigmaaldrich.com |
| ortho-Carbazolequinones | Benzocarbazolequinone | sigmaaldrich.com |
| Diethyl ketovinylphosphonate | Functionalized cyclohexene | sigmaaldrich.com |
Heterocyclic Ring Systems:
Beyond the formation of all-carbon rings, this compound also participates in hetero-Diels-Alder reactions to construct heterocyclic systems. For instance, its reaction with dienophiles containing heteroatoms, such as imines or carbonyls, can lead to the formation of nitrogen- or oxygen-containing six-membered rings. nih.govresearchgate.net The reaction with ortho-carbazolequinones to yield benzocarbazolequinones is a specific example of forming a complex heterocyclic framework. sigmaaldrich.com Furthermore, it has been used as a reactant in intermolecular oxa-Pictet-Spengler cyclizations. sigmaaldrich.com
Role in Cascade Cyclizations and Domino Reactions
The strategic use of this compound can extend beyond simple cycloadditions to initiate more complex reaction sequences known as cascade or domino reactions. In these processes, the initial Diels-Alder reaction creates a product that is suitably functionalized to undergo subsequent spontaneous transformations in the same pot.
While specific, detailed examples of cascade reactions initiated by the Diels-Alder reaction of this compound are not extensively detailed in the provided search results, the concept is a powerful one in organic synthesis. For instance, a tandem Diels-Alder/lactonization sequence could be envisioned where the initial cycloadduct, containing both an ester and a newly formed functional group, undergoes intramolecular cyclization to form a lactone. The hydrolysis of the acetoxy group in the initial adduct to a ketone or alcohol provides a reactive handle for such subsequent reactions.
Theoretical and Computational Studies of 4 Acetyloxy Buta 1,3 Dien 1 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic makeup of 4-(acetyloxy)buta-1,3-dien-1-yl acetate (B1210297) and how this dictates its reactivity.
Electronic Structure Analysis: Theoretical studies on analogous substituted butadienes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, reveal key electronic features that can be extrapolated to 4-(acetyloxy)buta-1,3-dien-1-yl acetate. mdpi.comdntb.gov.ua The presence of electron-withdrawing or donating groups significantly influences the electron distribution across the diene backbone. For this compound, the acetate groups are expected to have a nuanced effect, capable of both sigma-withdrawing and pi-donating contributions.
Analyses like the Electron Localization Function (ELF), Natural Population Analysis (NPA), and Molecular Electrostatic Potential (MEP) are instrumental in characterizing the electronic environment. mdpi.com The ELF topology would likely show basins of electron localization corresponding to the C-C and C=C bonds of the butadiene core, as well as the C=O and C-O bonds of the acetate moieties. NPA would provide insights into the partial atomic charges, quantifying the electron-donating or -withdrawing nature of the acetate substituents. The MEP surface would visually represent the electrophilic and nucleophilic regions of the molecule, with negative potential (red/yellow) around the carbonyl oxygens indicating sites susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms.
Reactivity Indices: Conceptual Density Functional Theory (CDFT) offers a powerful framework for predicting chemical reactivity through various indices. mdpi.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are fundamental in this regard. For substituted butadienes, the energies of these frontier orbitals are modulated by the substituents. mdpi.com In the case of this compound, the acetate groups are anticipated to raise the HOMO energy and lower the LUMO energy compared to unsubstituted 1,3-butadiene (B125203), thereby narrowing the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity.
Global reactivity descriptors such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be calculated from the HOMO and LUMO energies. These values provide a quantitative measure of the molecule's stability and propensity to react. Local reactivity, on the other hand, can be predicted using Fukui functions or Parr functions, which identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, the terminal carbon atoms of the diene system are expected to be the most reactive centers. mdpi.com
Interactive Data Table: Predicted Reactivity Indices for this compound (based on analogous systems)
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -7.5 | Energy of the outermost electrons; higher values indicate greater electron-donating ability. |
| LUMO Energy | ~ -1.5 | Energy of the lowest empty orbital; lower values indicate greater electron-accepting ability. |
| HOMO-LUMO Gap | ~ 6.0 | Indicator of chemical reactivity; smaller gaps suggest higher reactivity. |
| Electronic Chemical Potential (μ) | ~ -4.5 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | ~ 3.0 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ~ 3.375 | Measure of the stabilization in energy when the system acquires an additional electronic charge. |
Molecular Modeling and Conformational Analysis
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers.
The butadiene backbone can exist in two planar conformations: the s-trans and the s-cis. For unsubstituted 1,3-butadiene, the s-trans conformer is more stable than the s-cis by approximately 12.2 kJ/mol. nih.gov The introduction of substituents can alter this energy difference. In this compound, steric interactions between the acetate groups and between the acetate groups and the diene hydrogens will play a crucial role in determining the preferred conformation.
Computational studies on similar disubstituted butadienes have shown that the interplay of steric and electronic effects governs the conformational landscape. researchgate.net A systematic conformational search, varying the dihedral angles of the C-C single bond of the diene and the C-O bonds of the acetate groups, can map out the conformational energy profile. This would likely reveal that the s-trans conformation remains the global minimum due to reduced steric hindrance, but the energy barrier to the s-cis conformation is a critical parameter, especially for reactions like the Diels-Alder, which require the diene to adopt an s-cis geometry. researchgate.net For some substituted biphenyl (B1667301) butadienes, the energy difference between conformers can be less than 16 kcal/mol. researchgate.net
Interactive Data Table: Predicted Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Key Feature |
| s-trans | ~180° | 0 (Global Minimum) | Most stable due to minimal steric hindrance. |
| s-cis | ~0° | >12.2 | Required for Diels-Alder reactions; energy is higher due to steric clash. |
| Gauche | ~60° | Intermediate | A non-planar conformation that may be a transition state or a local minimum. |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products via transition states.
For this compound, a key reaction of interest is the Diels-Alder cycloaddition. Theoretical calculations can model the approach of a dienophile to the diene in its requisite s-cis conformation. By locating the transition state structure for the concerted [4+2] cycloaddition, the activation energy barrier can be determined. This, in turn, provides a quantitative prediction of the reaction rate. The geometry of the transition state would reveal the extent of bond formation between the diene and dienophile.
Another important class of reactions for this substrate is transition-metal-catalyzed transformations, such as palladium-catalyzed allylic alkylation or acetoxylation. Computational studies on similar systems have shown that these reactions often proceed through a series of steps involving oxidative addition, ligand association/dissociation, and reductive elimination. nih.gov For instance, in a palladium-catalyzed reaction, a key intermediate would be a π-allyl palladium complex. DFT calculations can be used to model the structures and relative energies of these intermediates and the transition states that connect them, thereby clarifying the operative mechanism and the factors controlling selectivity.
The activation energy for the transition from a trans to a cis conformation of the diene at an active site can be computationally determined, which is crucial for understanding stereospecific polymerization reactions. nih.gov
Stereochemical Outcome Prediction through Computational Methods
Many reactions involving this compound can lead to the formation of stereoisomers. Computational methods have become increasingly reliable in predicting the stereochemical outcome of such reactions.
In the context of the Diels-Alder reaction, if the dienophile is unsymmetrical, the reaction can proceed through different regioisomeric and stereoisomeric pathways (e.g., ortho vs. meta, endo vs. exo). By calculating the activation energies for all possible transition states, the preferred reaction pathway and the major product can be predicted. The endo rule in Diels-Alder reactions, which is often favored due to secondary orbital interactions, can be rationalized and quantified through computational analysis of the transition state structures.
For enantioselective reactions, where a chiral catalyst is employed, computational modeling can be used to understand the origin of stereoselectivity. By building models of the catalyst-substrate complexes for the transition states leading to the different stereoisomeric products, the energy difference between these diastereomeric transition states can be calculated. A larger energy difference corresponds to a higher enantiomeric excess. This approach has been successfully applied to predict the stereochemical outcome of various asymmetric transformations. For some reactions, the formation of a cis-1,4-polybutadiene structure has been shown to have the lowest activation energy. nih.gov
Future Research Directions and Unexplored Reactivity of 4 Acetyloxy Buta 1,3 Dien 1 Yl Acetate
Development of Novel Catalytic Systems for Enhanced Selectivity
The reactivity of 1,3-dienes is heavily influenced by the catalytic system employed. For 4-(acetyloxy)buta-1,3-dien-1-yl acetate (B1210297), future research will likely focus on developing catalysts that can control the regio- and stereoselectivity of its reactions.
Palladium-catalyzed transformations are a cornerstone of modern organic synthesis, and their application to substituted dienes is an active area of research. youtube.comnih.gov While palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes is a known process, the development of new ligand systems could offer enhanced control over the reaction, particularly in asymmetric synthesis. nih.gov Future work could focus on designing chiral phosphine (B1218219) ligands that can induce high enantioselectivity in the functionalization of the diene core. nih.gov The use of bulky, electron-rich dialkylbiarylphosphine ligands, for instance, has been shown to improve the efficiency of cross-coupling reactions and could be adapted for reactions involving 4-(acetyloxy)buta-1,3-dien-1-yl acetate. nih.gov
Iron catalysis presents a more sustainable and cost-effective alternative to palladium. Low-valent iron catalysts have been successfully used for the 1,4-hydrofunctionalization of 1,3-dienes. nih.gov A significant future direction would be the development of iron-based catalytic systems for the selective transformation of this compound. This could include hydroboration, hydrosilylation, and polymerization reactions, offering access to a range of novel functionalized materials. nih.gov
Furthermore, the exploration of other transition metals, such as nickel and cobalt, for catalytic cycloadditions and cross-coupling reactions is a promising avenue. nih.govorganic-chemistry.org Dinickel complexes, for example, have been shown to catalyze [4+1]-cycloadditions of 1,3-dienes, a reaction manifold that remains to be explored for this compound. nih.gov
A summary of potential catalytic systems for future research is presented in the table below.
| Catalyst Type | Potential Reaction | Research Goal |
| Chiral Palladium Complexes | Asymmetric Functionalization | High enantioselectivity in C-C and C-heteroatom bond formation. |
| Low-Valent Iron Catalysts | Hydrofunctionalization, Polymerization | Sustainable and cost-effective synthesis of functionalized polymers and fine chemicals. |
| Dinickel Complexes | [4+1] Cycloaddition | Access to novel five-membered ring systems. |
| Cobalt-phosphine Complexes | Isomerization, Cross-coupling | Control of geometric isomers and synthesis of complex dienes. organic-chemistry.org |
Exploration of New Reaction Manifolds and Mechanistic Insights
The unique electronic properties of this compound, with its electron-deficient diene system, open the door to a variety of unexplored reaction manifolds.
The Diels-Alder reaction is a fundamental transformation for 1,3-dienes, and the reactivity of this compound in this context is a prime area for investigation. libretexts.orglibretexts.org Its electron-deficient nature suggests it would react readily with electron-rich dienophiles. Future research should explore the scope of its [4+2] cycloaddition reactions with a wide range of dienophiles, including alkenes, alkynes, and heterodienophiles. pageplace.de The stereochemical outcome of these reactions, particularly with chiral dienophiles or in the presence of chiral Lewis acid catalysts, warrants detailed study. libretexts.org
Beyond the classic Diels-Alder reaction, other cycloadditions, such as [4+3] and [4+1] cycloadditions, represent uncharted territory for this diene. nih.govscispace.com The development of catalytic systems that can promote these higher-order cycloadditions would provide access to seven- and five-membered ring systems, which are valuable motifs in natural product synthesis.
Mechanistic studies will be crucial to understanding and controlling the reactivity of this compound. Detailed kinetic and computational studies can provide insights into the transition states of its reactions, guiding the rational design of catalysts and reaction conditions for improved selectivity. mdpi.com For instance, understanding the factors that govern the competition between 1,2- and 1,4-addition pathways in nucleophilic additions is essential for harnessing its synthetic potential.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of novel chemical transformations from the laboratory to industrial-scale production requires efficient and scalable synthetic methods. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, reproducibility, and scalability. nih.gov
A key future research direction is the development of a continuous flow process for the synthesis of this compound itself. This would likely involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.
Furthermore, the integration of reactions utilizing this compound into multi-step flow sequences holds great promise. For example, a flow process could be designed where the diene is synthesized in the first reactor and then directly passed into a second reactor for a subsequent transformation, such as a Diels-Alder reaction or a palladium-catalyzed cross-coupling. youtube.com This "telescoped" approach minimizes the need for intermediate purification steps, saving time and resources. libretexts.org
Automated synthesis platforms, which combine robotics with data-driven algorithms, could be employed to rapidly screen a wide range of reaction conditions for the transformations of this compound. nih.gov This high-throughput experimentation would accelerate the discovery of new reactions and the optimization of existing ones.
Bio-inspired Transformations and Biomimetic Synthesis
Nature provides a rich source of inspiration for the development of new synthetic methodologies. While direct enzymatic transformations of this compound have not yet been reported, the principles of biocatalysis and biomimetic synthesis offer exciting future research avenues.
One area of exploration is the use of enzymes, such as lipases or esterases, for the selective hydrolysis or transesterification of the acetate groups. This could provide a mild and selective method for the synthesis of mono-acylated or dihydroxy-substituted butadienes, which would be valuable synthetic intermediates.
Biomimetic approaches could also be employed to mimic the function of natural enzymes. For example, the development of synthetic catalysts that can perform selective oxidations or reductions on the diene core in an aqueous environment would be a significant advance. This could involve the use of water-soluble ligands or micellar catalysis to create a "nano-reactor" environment that mimics an enzyme's active site. youtube.com The use of enzymes to catalyze Diels-Alder reactions, so-called "Diels-Alderases," is an emerging field, and investigating the potential for an engineered enzyme to act on this compound is a long-term but potentially highly rewarding goal. researchgate.net
Investigation of Solid-Phase Synthesis Applications
Solid-phase synthesis has revolutionized the preparation of peptides, oligonucleotides, and small-molecule libraries. The immobilization of this compound or a suitable precursor onto a solid support would enable its use in combinatorial synthesis workflows.
A future research direction would be to develop a linker strategy to attach a precursor of the diene to a solid support. For instance, a hydroxyl-functionalized precursor could be attached to a resin via an ester or ether linkage. Subsequent chemical transformations on the resin-bound substrate, followed by cleavage from the support, would allow for the rapid generation of a library of diverse molecules. researchgate.net
This approach would be particularly powerful for the synthesis of complex molecules through multi-step sequences involving the diene. For example, a resin-bound diene could undergo a Diels-Alder reaction, followed by further functionalization of the resulting cycloadduct, all while remaining attached to the solid support. This would simplify purification and allow for the use of excess reagents to drive reactions to completion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
